1,6-Dichlorophthalazine

Descripción general

Descripción

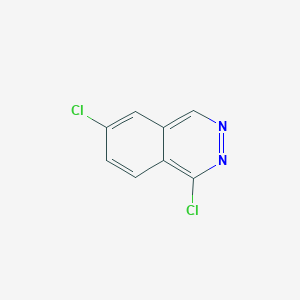

1,6-Dichlorophthalazine is an organic compound with the molecular formula C8H4Cl2N2 It is a derivative of phthalazine, where two chlorine atoms are substituted at the 1 and 6 positions of the phthalazine ring

Métodos De Preparación

1,6-Dichlorophthalazine can be synthesized through several synthetic routes. One common method involves the chlorination of phthalazine. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions.

Another method involves the reaction of 6-chlorophthalazinone with phosphorus oxychloride. This reaction proceeds under reflux conditions, and the product is purified through recrystallization from an appropriate solvent such as ethanol.

Análisis De Reacciones Químicas

1,6-Dichlorophthalazine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium amide or thiourea.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of phthalazine derivatives with additional functional groups.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of phthalazine derivatives with reduced chlorine content.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 1,6-dichlorophthalazine derivatives in anticancer research. A significant investigation involved the synthesis of various phthalazine-based compounds, including those with a dichloro substitution at positions 1 and 6. These compounds were screened for their anticancer properties against the National Cancer Institute's (NCI) 60 cell line panel, which includes diverse cancer types such as leukemia, breast cancer, and melanoma.

Key Findings:

- Compounds derived from this compound exhibited substantial growth inhibition across multiple cancer cell lines.

- Notably, certain derivatives demonstrated over 90% inhibition in cell growth, indicating strong potential as antineoplastic agents .

- The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phthalazine core significantly enhance anticancer efficacy.

Data Table: Anticancer Activity of Phthalazine Derivatives

| Compound ID | Cell Line Type | Growth Inhibition (%) | Notable Effects |

|---|---|---|---|

| 6b | Leukemia | 92 | Broad-spectrum effect |

| 6e | Melanoma | >100 | Lethal effect |

| 16d | Breast Cancer | 116 | Most potent inhibitor |

| 17a | Prostate Cancer | 90 | Significant inhibition |

Material Science Applications

This compound is also explored in material science for its potential use in developing new materials with unique properties. Its chemical structure allows for modifications that can lead to materials with desirable thermal and mechanical properties.

Polymer Composites

Research has been conducted on incorporating this compound into polymer matrices to enhance their performance characteristics. The compound's ability to form stable bonds with various polymers can improve the mechanical strength and thermal stability of the resulting composites.

Case Study:

- A study demonstrated that incorporating this compound into polycarbonate matrices resulted in improved tensile strength and thermal resistance compared to unmodified polycarbonate .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions starting from phthalic anhydride and hydrazine derivatives. The characterization of synthesized compounds is crucial to understanding their properties and potential applications.

Synthesis Process Overview:

- Refluxing Phthalic Anhydride : Reacting with hydrazine hydrate in acetic acid.

- Chlorination : Using phosphorus oxychloride to introduce chlorine atoms at the desired positions.

- Purification : Employing techniques such as recrystallization or chromatography to isolate pure compounds.

Mecanismo De Acción

The mechanism of action of 1,6-Dichlorophthalazine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives inhibit the activity of enzymes like vascular endothelial growth factor receptor II (VEGFR-2), which plays a crucial role in angiogenesis. The inhibition occurs through binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.

Comparación Con Compuestos Similares

1,6-Dichlorophthalazine can be compared with other dichlorophthalazine derivatives such as 1,4-Dichlorophthalazine. While both compounds share a similar core structure, the position of the chlorine atoms significantly affects their chemical reactivity and applications. For instance, 1,4-Dichlorophthalazine is more commonly used in the synthesis of medicinal compounds due to its favorable reactivity profile.

Similar Compounds

- 1,4-Dichlorophthalazine

- 1,5-Dichlorophthalazine

- 1,8-Dichlorophthalazine

Actividad Biológica

1,6-Dichlorophthalazine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and parasitology. This article provides an overview of its biological activity, supported by data tables and research findings.

Overview of this compound

This compound is a halogenated derivative of phthalazine, a bicyclic aromatic compound. Its structure allows for various chemical modifications that can enhance its biological activity. The compound has been evaluated for its anticancer properties and potential effects against parasitic diseases.

In Vitro Studies

This compound has been subjected to extensive in vitro testing against various cancer cell lines. Notably, it has shown promising results in inhibiting cell growth across multiple types of cancer:

- NCI 60 Cell Line Panel : In a study evaluating the anticancer activity using the NCI 60 cell line panel, several phthalazine derivatives exhibited significant cytotoxicity. Compounds derived from this compound demonstrated GI50 values ranging from 0.15 to 8.41 µM against various cancer types including leukemia and melanoma .

- Mechanism of Action : The compound was found to induce cell cycle arrest and apoptosis in cancer cells. For instance, compound 7b from the study increased cleaved caspase-3 levels, indicating apoptotic cell death .

Data Table: Anticancer Activity of Phthalazine Derivatives

| Compound | Cell Line Tested | GI50 (µM) | Mechanism |

|---|---|---|---|

| 6b | Leukemia | 0.15 | Apoptosis |

| 6e | Melanoma | <0.01 | Apoptosis |

| 7b | Prostate Cancer | 2.5 | Cell Cycle Arrest |

| 13c | Breast Cancer | 4.4 | Apoptosis |

Antiparasitic Activity

In addition to its anticancer properties, this compound has also been evaluated for its leishmanicidal and trypanosomicidal properties:

- Leishmaniasis and Chagas Disease : Research indicates that derivatives of phthalazine can effectively inhibit the growth of Leishmania and Trypanosoma cruzi. The compounds were tested on macrophage cells infected with these parasites, showing promising selectivity indexes (SI) greater than 20 for Leishmania and over 50 for T. cruzi .

Data Table: Antiparasitic Activity

| Compound | Parasite Type | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 1 | Leishmania | <10 | >20 |

| Compound 2 | T. cruzi | <10 | >50 |

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in clinical settings:

- Case Study on Cancer Treatment : A study involving a series of aminophthalazines indicated that modifications to the phthalazine structure significantly enhanced anticancer efficacy. The most potent compounds achieved EC50 values as low as 0.02 µM against certain cancer cell lines .

- Case Study on Parasitic Infections : In another study focusing on neglected tropical diseases, compounds derived from phthalazines were shown to effectively reduce parasite burden in infected macrophages, demonstrating their potential as therapeutic agents against leishmaniasis and Chagas disease .

Propiedades

IUPAC Name |

1,6-dichlorophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-1-2-7-5(3-6)4-11-12-8(7)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAZDQHYBIRAMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=NC=C2C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558892 | |

| Record name | 1,6-Dichlorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124556-78-1 | |

| Record name | 1,6-Dichlorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.